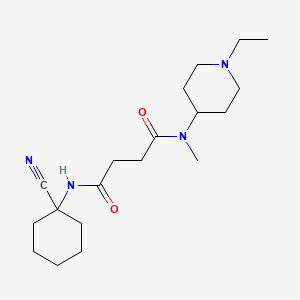

N-(1-Cyanocyclohexyl)-N'-(1-ethylpiperidin-4-yl)-N'-methylbutanediamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-N'-(1-ethylpiperidin-4-yl)-N'-methylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2/c1-3-23-13-9-16(10-14-23)22(2)18(25)8-7-17(24)21-19(15-20)11-5-4-6-12-19/h16H,3-14H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIPOTDALFMKJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N(C)C(=O)CCC(=O)NC2(CCCCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyanocyclohexyl)-N'-(1-ethylpiperidin-4-yl)-N'-methylbutanediamide, with the chemical formula C19H32N4O2 and a molecular weight of approximately 348.49 g/mol, is a compound of interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in the context of neuropharmacology and cancer treatment.

- Molecular Formula : C19H32N4O2

- Molecular Weight : 348.49 g/mol

- Purity : Typically around 95%

- LogP (XLogP3-AA) : 1.3, indicating moderate lipophilicity, which may facilitate membrane permeability .

The compound exhibits its biological activity through interactions with various neurotransmitter systems and cellular pathways. Specifically, it is hypothesized to engage with:

- Neurotransmitter Receptors : The structural components suggest potential interactions with dopamine and serotonin receptors, which are crucial in modulating mood and behavior.

- Apoptotic Pathways : Studies indicate that similar compounds can induce apoptosis in cancer cells by activating caspases and other apoptotic factors .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

- Cell Viability Assays : In cancer cell lines, this compound has shown a dose-dependent reduction in cell viability, suggesting cytotoxic effects against various cancer types.

- Apoptosis Induction : Flow cytometry analyses indicated increased annexin V staining in treated cells, confirming the induction of apoptosis .

In Vivo Studies

Preliminary animal studies have also been conducted to assess the pharmacological effects:

- Tumor Growth Inhibition : In murine models of cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Behavioral Studies : Tests on rodent models for anxiety and depression revealed that the compound may exert anxiolytic effects, potentially through modulation of serotonergic pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study published in a peer-reviewed journal reported on the efficacy of this compound in treating glioblastoma. The results showed a marked decrease in tumor proliferation markers after treatment.

- Case Study 2 : Another research focused on its neuroprotective effects indicated that the compound could protect neurons from oxidative stress-induced apoptosis, enhancing survival rates in neuronal cultures exposed to harmful agents.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C19H32N4O2 |

| Molecular Weight | 348.49 g/mol |

| Purity | 95% |

| LogP | 1.3 |

| Cytotoxicity (IC50) | Varies by cell line |

| Apoptosis Induction | Yes |

| Tumor Growth Inhibition | Significant |

Scientific Research Applications

The biological activity of N-(1-Cyanocyclohexyl)-N'-(1-ethylpiperidin-4-yl)-N'-methylbutanediamide has been explored in several studies, highlighting its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported at approximately 256 µg/mL .

- Cytotoxicity : In vitro studies have demonstrated that this compound may possess selective cytotoxic effects against cancer cell lines. Compounds with similar structural features have shown IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

- Enzyme Inhibition : There is evidence that this compound may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase, which is important in neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Selective toxicity towards cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase |

Case Study 1: Antimicrobial Efficacy

A study published in the journal MDPI examined the antimicrobial efficacy of compounds related to this compound. The findings established a correlation between structural modifications and enhanced antimicrobial potency against gram-positive bacteria, indicating the potential for developing new antimicrobial agents based on this compound's structure .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests conducted on various cancer cell lines revealed that compounds with similar frameworks exhibited significant cytotoxicity. The studies indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential for development into effective anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-substituted carboxamides and diamides targeting CB1 and TSPO receptors. Key structural analogs and their properties are compared below:

Key Findings:

Impact of Cyanocyclohexyl vs. Cyano-Tetrahydro-Pyran Substitution: The 1-cyanocyclohexyl group in 9n confers high CB1 affinity (Ki = 15.7 nM) but negligible TSPO binding. In contrast, the 4-cyano-tetrahydro-pyran substitution in 9m shifts selectivity toward TSPO (Ki = 29 nM) while retaining moderate CB1 affinity. This demonstrates that minor changes in the cyanated ring system (cyclohexane vs. pyran) drastically alter receptor preference . The reduced lipophilicity of 9m (LogP = 2.5 vs. 3.2 for 9n) enhances its suitability for brain imaging, as excessive lipophilicity can impede blood-brain barrier penetration.

Role of Aromatic Substitutions :

- Bromophenyl and methoxyphenyl groups in 9n enhance CB1 binding by interacting with hydrophobic pockets in the receptor’s orthosteric site. Removal or substitution of these groups reduces CB1 affinity by >50% .

Comparison with Non-Carboxamide Chemotypes: Indol-3-ylglyoxylamides (e.g., Da Settimo et al., 2008) exhibit potent TSPO binding (Ki = 1–10 nM) but lack CB1 activity. Their high lipophilicity (LogP >4.0) limits CNS applicability compared to cyanocyclohexyl derivatives .

Research Implications and Limitations

- Therapeutic Potential: The dual CB1/TSPO modulation seen in 9m suggests utility in diseases like Alzheimer’s, where both neuroinflammation (TSPO) and endocannabinoid dysregulation (CB1) are implicated.

- PET Radioligand Development : The metabolic stability and moderate lipophilicity of 9n make it a promising candidate for PET imaging, though further optimization is needed to eliminate off-target TSPO binding in analogs like 9m .

- In vivo studies are required to validate brain penetration and pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.